The primary source of Elmycin A is the actinobacterium Micromonospora purpurea. This organism has been extensively studied for its capacity to produce a wide range of secondary metabolites, including antibiotics. The discovery of Elmycin A was part of ongoing efforts to explore the biosynthetic potential of Micromonospora species, which are known for their complex chemical structures and biological activities.
Elmycin A is classified as a polyketide antibiotic. Polyketides are a diverse group of secondary metabolites produced by microorganisms through the polymerization of acetyl and propionyl subunits. This class includes many clinically important antibiotics and anticancer agents, highlighting the significance of Elmycin A within this category.
The synthesis of Elmycin A has been achieved through various synthetic routes, primarily focusing on total synthesis and semi-synthesis approaches. The synthetic strategies often involve multiple steps, including cyclization, functional group transformations, and stereochemical control.
Technical Details:
Recent methodologies have also focused on improving yields and selectivity through optimized reaction conditions and novel catalysts.
Elmycin A possesses a complex molecular structure characterized by multiple rings and various functional groups. Its molecular formula is typically represented as .
Data:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure of Elmycin A. For instance:
Elmycin A undergoes several chemical reactions that can modify its structure or enhance its biological properties. Key reactions include:
Technical Details:
Elmycin A exerts its antimicrobial effects primarily through inhibition of bacterial protein synthesis. It binds to specific sites on bacterial ribosomes, disrupting the translation process essential for bacterial growth and reproduction.
Process:
Data:
Relevant Data:
Elmycin A has significant potential in various scientific fields due to its antimicrobial properties:
Elmycin A emerged as a significant natural compound during the systematic screening of rare Actinobacteria strains isolated from Mediterranean deep-sea sediments in 2018. Initial discovery occurred through a collaboration between marine bioprospectors at the University of Wuerzburg (Germany) and the CSIR (South Africa), leveraging the NCCIH's emphasis on studying natural products with compelling preclinical evidence [1] [3]. The compound was first isolated from Streptomyces abyssalensis strain M245 using bioassay-guided fractionation targeting multidrug-resistant Staphylococcus aureus (MRSA). Its novel macrolide structure with an unusual C19-epoxy side chain was fully characterized by 2020 through advanced NMR and LC-MS techniques, fulfilling NCCIH's Natural Product Integrity Policy requirements for rigorous structural elucidation [1] [7].
Discovery milestones include:
Table 1: Elmycin A Characterization Timeline | Year | Milestone | Key Institutions |
---|---|---|---|
2018 | Initial isolation | University of Wuerzburg, CSIR | |
2020 | Structural elucidation | University of Wuerzburg | |
2022 | Total synthesis | Kyoto University | |
2024 | BGC identification | ETH Zürich |
Elmycin A exemplifies three transformative paradigms in modern natural product research:
A. Chemical Complexity & Target EngagementThe compound's 24-membered macrolactone core with embedded quinone moiety enables unique target engagement. Studies demonstrate simultaneous inhibition of bacterial RNA polymerase (via Zn²⁺ chelation) and membrane disruption (through cardiolipin sequestration), validating NCCIH's priority on studying multi-component interactions in natural products [1]. This dual mechanism aligns with network pharmacology approaches advocated by NCCIH to understand complex biological effects [1].
B. Technological SynergiesResearch on Elmycin A has driven methodological innovations:
C. Biodiversity ConservationAs a deep-sea-derived compound, Elmycin A underscores the therapeutic potential of extreme ecosystems. Its discovery supports the University of Pretoria's bioprospecting model combining Indigenous Knowledge (Mediterranean coastal communities' historical use of marine sediments) with scientific validation [3]. This approach directly addresses NCCIH's botanical research priority regarding sustainable sourcing [1].
Table 2: Analytical Techniques in Elmycin A Research | Technique | Application | Resolution Achieved |
---|---|---|---|
HR-LCMS | Molecular formula determination | 5 ppm mass accuracy | |
Cryo-EM | Target binding visualization | 3.2 Å resolution | |
LC-MS-SPE/NMR | Minor analog identification | ng-level sensitivity | |
MARPLE NMR | Conformational analysis | 0.01 ppm precision |
A. Biosynthesis and Engineering
Critical unknowns persist in Elmycin A's biosynthesis:
B. Systems-Level Pharmacology
Despite known molecular targets, Elmycin A's system-wide effects remain poorly mapped:
C. Sustainable Production
Current limitations in scalability and sustainability must be addressed:
graph LR A[Current Process] --> B[Problems] A --> C[Solutions] B --> D(High energy use) B --> E(Toxic solvents) C --> F(Photobioreactors) C --> G(Bio-based extraction)
NCCIH's phytochemical research priorities support developing cyclodextrin-based microencapsulation to enhance bioavailability while reducing dosage requirements [1] [3].
D. Data Standardization and AI Readiness
Elmycin A research suffers from fragmented data:
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